molecular formula C18H19N3O4 B5694775 N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide

N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5694775
M. Wt: 341.4 g/mol
InChI Key: JNQXLYILGZKFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide, commonly known as BPN or BPN14770, is a small molecule drug that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

BPN works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of gene expression and synaptic plasticity, which are important for learning and memory.
Biochemical and Physiological Effects
BPN has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BPN has also been found to promote synaptic plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPN in lab experiments is its specificity for PDE4D. This allows researchers to study the effects of PDE4D inhibition without affecting other PDE4 isoforms. However, one of the limitations of using BPN is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BPN. One area of research is the development of more potent and selective PDE4D inhibitors. Another area of research is the investigation of the potential therapeutic applications of BPN in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to understand the long-term effects of BPN on cognitive function and neuroinflammation.

Synthesis Methods

BPN is synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with butyryl chloride to form 2-methyl-3-nitrobenzoyl butyrate. This intermediate is then reacted with 3-aminophenylboronic acid to form BPN.

Scientific Research Applications

BPN has been extensively researched for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. Studies have shown that BPN can improve cognitive function, reduce neuroinflammation, and promote synaptic plasticity in animal models of these diseases.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-6-17(22)19-13-7-4-8-14(11-13)20-18(23)15-9-5-10-16(12(15)2)21(24)25/h4-5,7-11H,3,6H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQXLYILGZKFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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